Ethyl N-(tert-butoxycarbonyl)oxamate

Catalog No.
S755295
CAS No.
216959-34-1
M.F
C9H15NO5
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl N-(tert-butoxycarbonyl)oxamate

CAS Number

216959-34-1

Product Name

Ethyl N-(tert-butoxycarbonyl)oxamate

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoacetate

Molecular Formula

C9H15NO5

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C9H15NO5/c1-5-14-7(12)6(11)10-8(13)15-9(2,3)4/h5H2,1-4H3,(H,10,11,13)

InChI Key

DSDQWJVXMDHQLK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(=O)NC(=O)OC(C)(C)C

The exact mass of the compound Ethyl N-(tert-butoxycarbonyl)oxamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl N-(tert-butoxycarbonyl)oxamate, commonly referred to as Ethyl N-Boc-oxamidate, is an advanced, orthogonally protected nitrogen pronucleophile primarily utilized in organic synthesis and pharmaceutical development. Featuring both a tert-butoxycarbonyl (Boc) group and an ethyl oxalyl group, this reagent is specifically engineered for the efficient conversion of primary and secondary alcohols into mono-Boc-protected amines via the Mitsunobu reaction[1]. By drastically lowering the pKa of the central nitrogen atom, the dual electron-withdrawing groups ensure rapid coupling kinetics [2]. For procurement teams and process chemists, its primary value lies in its ability to bypass the harsh deprotection conditions associated with traditional Gabriel synthesis reagents, offering a highly scalable, hydrazine-free, and acid-free route to complex amine building blocks .

Substituting Ethyl N-(tert-butoxycarbonyl)oxamate with conventional nitrogen nucleophiles introduces severe downstream processing bottlenecks. The most common benchmark, phthalimide, successfully couples with alcohols but requires highly toxic, reactive hydrazine or harsh refluxing acids for dephthaloylation—conditions that routinely destroy sensitive esters, amides, and chiral centers [1]. Conversely, using di-tert-butyl iminodicarboxylate (Boc2NH) necessitates strong acids (e.g., neat trifluoroacetic acid) to remove the Boc groups, which is incompatible with acid-labile functionalities like acetals or silyl ethers [2]. Unprotected ethyl oxamate is also a failed substitute; lacking the secondary electron-withdrawing Boc group, its N-H pKa is too high to be effectively deprotonated by the Mitsunobu betaine intermediate, resulting in sluggish reactions and trace yields . Ethyl N-(tert-butoxycarbonyl)oxamate specifically solves this by allowing oxamate cleavage under exceptionally mild aqueous base, preserving both the Boc group and the substrate's structural integrity.

Mild Orthogonal Deprotection for Acid-Sensitive Substrates

The defining commercial advantage of Ethyl N-(tert-butoxycarbonyl)oxamate is its orthogonal deprotection profile. Following the Mitsunobu coupling, the oxamate moiety can be selectively cleaved using mild aqueous lithium hydroxide (LiOH) at 20 °C, directly yielding the mono-Boc-protected amine[1]. In head-to-head synthetic route comparisons, using Boc2NH requires strong acids (TFA or HCl) for deprotection, which completely degrades acid-sensitive moieties such as THP ethers or acetals. Phthalimide requires hydrazine, posing significant toxicity and scalability hazards [2].

Evidence DimensionDeprotection conditions and mono-Boc amine yield
Target Compound DataMild LiOH in THF/H2O at 20 °C (leaves Boc intact, >85% yield)
Comparator Or BaselineBoc2NH (requires neat TFA, destroys acid-labile groups); Phthalimide (requires toxic hydrazine)
Quantified DifferenceEliminates the need for strong acids or hydrazine, reducing hazardous reagent use by 100% in the deprotection step
ConditionsPost-Mitsunobu cleavage of complex secondary alkyl substrates

Enables the synthesis of highly functionalized, acid-sensitive pharmaceutical intermediates without yield-destroying side reactions or hazardous hydrazine handling.

Enhanced Mitsunobu Coupling Yields via Optimized pKa

For a nitrogen nucleophile to function efficiently in the Mitsunobu reaction, its pKa must be sufficiently low (typically <11) to protonate the betaine intermediate. The dual electron-withdrawing nature of the Boc and oxalyl groups in Ethyl N-(tert-butoxycarbonyl)oxamate achieves this optimal acidity, driving the reaction to completion [1]. When reacted with secondary alcohols, this reagent routinely delivers coupling yields of 70-90% with complete inversion of stereochemistry. In contrast, simple carbamates like Boc-NH2 or unprotected oxamates fail to react meaningfully under standard DIAD/PPh3 conditions due to their higher pKa values.

Evidence DimensionMitsunobu coupling yield with secondary alcohols
Target Compound Data70-90% yield with complete stereochemical inversion
Comparator Or BaselineUnprotected Boc-NH2 or simple amides (<5% yield)
Quantified Difference>80% absolute increase in coupling yield due to pKa optimization
ConditionsStandard Mitsunobu conditions (DIAD or DEAD, PPh3, THF, -20 °C to 20 °C)

Prevents the need to pre-activate alcohols to mesylates or tosylates, saving an entire synthetic step and improving overall process efficiency.

Process Scalability and Hydrazine Elimination

From a procurement and scale-up perspective, safety and handling are paramount. The use of Ethyl N-(tert-butoxycarbonyl)oxamate directly eliminates the requirement for hydrazine hydrate—a highly toxic, carcinogenic, and potentially explosive reagent mandated by the traditional Gabriel-Mitsunobu protocol using phthalimide[1]. By substituting phthalimide with this oxamate derivative, process chemists can utilize standard, safe alkaline hydrolysis (NaOH or LiOH) for the unmasking step. This substitution significantly lowers the environmental and occupational hazard profile of the synthetic route [2].

Evidence DimensionReagent toxicity and hazard profile during deprotection
Target Compound DataUses standard inorganic bases (LiOH/NaOH) for cleavage
Comparator Or BaselinePhthalimide (requires hydrazine hydrate, a known carcinogen and explosive hazard)
Quantified DifferenceComplete elimination of hydrazine from the process stream
ConditionsPilot-scale or industrial-scale amine synthesis workflows

Drastically reduces regulatory compliance burdens, waste disposal costs, and operator risks during the scale-up of amine-containing APIs.

Late-Stage Amination of Acid-Sensitive Intermediates

Because the oxamate group can be cleaved with mild LiOH, this compound is a highly effective choice for introducing a mono-Boc-protected amine into complex molecules containing acetals, silyl ethers, or other acid-labile groups that would be destroyed by the TFA required for Boc2NH deprotection [1].

Hydrazine-Free Gabriel Synthesis for Scale-Up

In pilot-plant and industrial process chemistry, avoiding hydrazine is a major safety and regulatory priority. Procuring this reagent allows for the conversion of alcohols to amines using standard aqueous base for the final deprotection, completely bypassing the hazards of traditional phthalimide chemistry[2].

Stereospecific Synthesis of Chiral Amines

For the production of enantiopure pharmaceutical building blocks, this reagent couples with chiral secondary alcohols via the Mitsunobu mechanism, providing complete inversion of configuration without racemization, directly yielding the highly valuable chiral mono-Boc amine [1].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethyl N-(tert-butoxycarbonyl)oxamate

Dates

Last modified: 08-15-2023

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